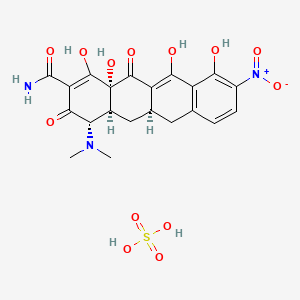

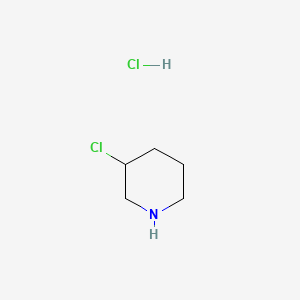

3-クロロピペリジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

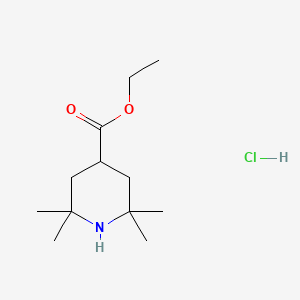

3-Chloro-piperidine hydrochloride is a compound with the molecular formula C5H11Cl2N . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines, including 3-Chloro-piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

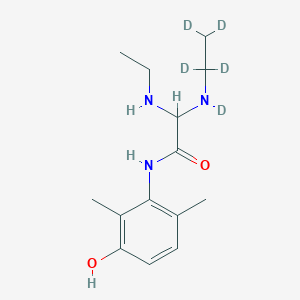

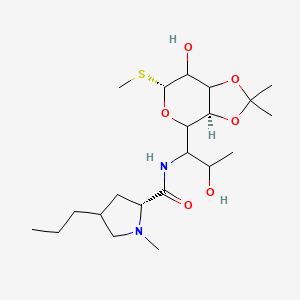

The molecular structure of 3-Chloro-piperidine hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular weight of 156.05 g/mol .Chemical Reactions Analysis

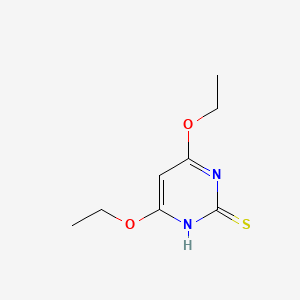

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

3-Chloro-piperidine hydrochloride has a molecular weight of 156.05 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 155.0268547 g/mol .科学的研究の応用

医薬品化合物の合成

3-クロロピペリジン塩酸塩を含むピペリジン類は、医薬品の設計において最も重要な合成フラグメントの1つであり、医薬品業界で重要な役割を果たしています . これらの誘導体は、アルカロイドに加えて、20種類以上の医薬品のクラスに存在しています .

様々なピペリジン誘導体の形成

3-クロロピペリジン塩酸塩は、様々なピペリジン誘導体の形成につながる分子内および分子間反応に使用することができます:置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノン .

生物学的および薬理学的応用

3-クロロピペリジン塩酸塩から合成されたものを含むピペリジン誘導体は、生物学的活性と薬理学的活性を持っていることが判明しました . それらは、潜在的な薬物の発見と生物学的評価に使用されてきました .

創薬

3-クロロピペリジン塩酸塩を含むピペリジン核は、必須の複素環系であり、薬物の製造における重要な礎石です . ピペリジン副産物は、いくつかの重要な薬理学的特徴を示しており、様々な治療的用途で利用されています .

抗がん剤用途

3-クロロピペリジン塩酸塩を含むピペリジン誘導体は、抗がん剤として利用されています . それらは、がん治療のための創薬分野で有望であることが示されています .

抗ウイルス剤用途

将来の方向性

Piperidines, including 3-Chloro-piperidine hydrochloride, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a focus of research in the future.

作用機序

- Primary Targets : 3-Chloro-piperidine hydrochloride is an organic compound that acts as a selective antagonist or inverse agonist at the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness.

- Pitolisant’s Role : Pitolisant (3-Chloro-piperidine hydrochloride) enhances histaminergic neuron activity by blocking histamine autoreceptors. It is effective in treating narcolepsy with or without cataplexy, reducing sleepiness and improving sleep onset latency .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Piperidine derivatives, including 3-Chloro-piperidine hydrochloride, are known to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects, along with dual cholinesterase inhibition

Cellular Effects

For example, they have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo

Molecular Mechanism

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence their interactions with biomolecules and their effects at the molecular level.

Metabolic Pathways

Piperidine derivatives are known to undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions could potentially influence the metabolic pathways that 3-Chloro-piperidine hydrochloride is involved in.

特性

IUPAC Name |

3-chloropiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYUBMVOWCUQBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694807 |

Source

|

| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148096-22-4 |

Source

|

| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)